Benzyl 4-(chlorocarbonyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67852-95-3 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
benzyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C15H11ClO3/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
OADZZKGIPRHHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Insights
Reactions at the Acyl Chloride Moiety
The primary site of reactivity in Benzyl (B1604629) 4-(chlorocarbonyl)benzoate is the acyl chloride group. This functional group is a highly reactive carboxylic acid derivative, susceptible to nucleophilic acyl substitution. This reactivity allows for the introduction of a diverse array of functional groups, forming amides, esters, and other derivatives.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org This mechanism is fundamental to the reactions of Benzyl 4-(chlorocarbonyl)benzoate with various nucleophiles. The general principle is that the reaction equilibrium favors the formation of the product when the incoming nucleophile is a stronger base than the leaving group (chloride ion). masterorganicchemistry.com
Amidation Reactions with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a robust and straightforward method for the synthesis of N-substituted benzamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high reactivity of the acyl chloride. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The general reaction involves mixing the acyl chloride with the amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The resulting products are benzyl 4-(aminocarbonyl)benzoates.
Reaction with Primary Amines: this compound reacts with primary amines (R-NH₂) to yield N-alkyl or N-aryl benzamides. For instance, reaction with a generic primary amine would yield Benzyl 4-((alkylamino)carbonyl)benzoate.
Reaction with Secondary Amines: Similarly, secondary amines (R₂-NH) react to form N,N-dialkyl or N,N-diaryl benzamides, resulting in compounds such as Benzyl 4-((dialkylamino)carbonyl)benzoate.
| Amine Type | Reactant | Product |
| Primary Amine | Benzylamine | Benzyl 4-((benzylamino)carbonyl)benzoate |
| Primary Amine | Aniline | Benzyl 4-(phenylcarbamoyl)benzoate |
| Secondary Amine | Diethylamine | Benzyl 4-((diethylamino)carbonyl)benzoate |
| Secondary Amine | Piperidine | Benzyl 4-(piperidine-1-carbonyl)benzoate |
Table 1: Illustrative Amidation Reactions of this compound.
Esterification Reactions with Various Alcohols and Phenols
This compound can be readily converted to other esters through reaction with a variety of alcohols and phenols. This esterification process, also a nucleophilic acyl substitution, involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the acyl chloride. chemicalbook.com The reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced.
The synthesis of various benzyl esters is a common transformation in organic chemistry, and the high reactivity of the acyl chloride in the starting material facilitates this conversion under mild conditions. orgsyn.orgprepchem.com For example, the reaction with a simple alcohol like ethanol (B145695) would produce Benzyl 4-(ethoxycarbonyl)benzoate. More complex alcohols and phenols can also be used to introduce a wide range of functionalities.
| Nucleophile | Product |
| Methanol | Benzyl 4-(methoxycarbonyl)benzoate |
| Phenol | Benzyl 4-(phenoxycarbonyl)benzoate |
| p-Cresol | Benzyl 4-((p-tolyloxy)carbonyl)benzoate |
| Isopropanol | Benzyl 4-(isopropoxycarbonyl)benzoate |
Table 2: Representative Esterification Reactions.
Reactions with Sulfur and Nitrogen Nucleophiles (e.g., thiols, hydrazines)
The electrophilic nature of the acyl chloride in this compound allows for reactions with a variety of sulfur and nitrogen nucleophiles beyond simple amines.
Reactions with Thiols: Thiols (R-SH) react with this compound to form S-thioesters. These reactions are analogous to esterifications and are typically performed in the presence of a base to neutralize the HCl byproduct. The resulting products are S-alkyl or S-aryl benzyl 4-carbothioates. The synthesis of thioesters is significant in organic chemistry as they are important intermediates and acyl transfer agents. beilstein-journals.orgsemanticscholar.org For example, reaction with ethanethiol (B150549) would yield S-ethyl benzyl 4-carbothioate.
Reactions with Hydrazines: Hydrazine (B178648) and its derivatives are potent nitrogen nucleophiles that react with acyl chlorides to form hydrazides. The reaction of this compound with hydrazine hydrate (B1144303) would yield benzyl 4-carbohydrazide. Substituted hydrazines can also be used to produce N'-substituted hydrazides. These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov
| Nucleophile | Product | Class of Compound |
| Ethanethiol | S-Ethyl benzyl 4-carbothioate | Thioester |
| Thiophenol | S-Phenyl benzyl 4-carbothioate | Thioester |
| Hydrazine | Benzyl 4-carbohydrazide | Hydrazide |
| Phenylhydrazine | Benzyl 4-(2-phenylcarbohydrazide) | Substituted Hydrazide |
Table 3: Reactions with Thiol and Hydrazine Nucleophiles.
Acylation Strategies for Heterocyclic Systems
The reactivity of this compound is particularly useful for the acylation of heterocyclic compounds, especially those containing nucleophilic nitrogen atoms. This allows for the straightforward introduction of the 4-(benzyloxycarbonyl)benzoyl group onto a variety of heterocyclic scaffolds.
Synthesis of N-Acyl Oxadiazole Derivatives
The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. The amino-substituted derivatives of this heterocycle are particularly important as they provide a handle for further functionalization. nih.govej-chem.org The amino group of 2-amino-1,3,4-oxadiazoles can be readily acylated by acyl chlorides like this compound. ekb.eg
This reaction proceeds via nucleophilic attack of the exocyclic amino group on the acyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the generated HCl. This provides a direct route to N-acylated 1,3,4-oxadiazole derivatives, which are of interest for their potential biological activities. nih.govpjps.pk For instance, the reaction of 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) with this compound would yield benzyl 4-((5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate.
| 2-Amino-1,3,4-oxadiazole Derivative | Product |
| 5-Methyl-1,3,4-oxadiazol-2-amine | Benzyl 4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate |
| 5-Phenyl-1,3,4-oxadiazol-2-amine | Benzyl 4-((5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Benzyl 4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate |
Table 4: Synthesis of N-Acyl Oxadiazole Derivatives.
Reactivity of the Benzyl Ester Group
The benzyl ester group in this compound serves as a carboxylate protecting group that can be removed under specific conditions, offering orthogonality in complex syntheses.
Hydrogenolysis: The most common method for cleaving benzyl esters is catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). acsgcipr.orgjk-sci.com The process results in the cleavage of the carbon-oxygen bond, releasing the carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.orgacsgcipr.orgambeed.com This deprotection is generally performed under mild temperature and pressure conditions. acsgcipr.org
An alternative to using H₂ gas is transfer hydrogenation, which employs a hydrogen donor molecule like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst. acsgcipr.orgorganic-chemistry.org This can be advantageous when dealing with functional groups that are sensitive to direct hydrogenation. acsgcipr.org
Birch Reduction: The Birch reduction offers a powerful, non-catalytic method for deprotection. chem-station.com The reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgbyjus.com The mechanism involves the addition of solvated electrons to the aromatic ring of the benzyl group, forming a radical anion. wikipedia.orgbyjus.com This is followed by protonation from the alcohol. A second electron addition and protonation sequence completes the reduction, leading to cleavage of the C-O bond. wikipedia.org The regioselectivity of the reduction is influenced by the electronic nature of substituents on the aromatic ring. chem-station.combyjus.com Milder alternatives to the standard Birch conditions, such as using Li/DBB (4,4'-di-t-butylbiphenyl), have been developed to improve functional group tolerance. chem-station.com
The utility of the benzyl ester as a protecting group is defined by its stability under various reaction conditions and its selective removal in the presence of other functional groups. Benzyl esters are stable to mildly acidic and basic conditions that would cleave other esters like tert-butyl esters (acid-labile) or methyl esters (base-labile). organic-chemistry.orgthieme-connect.de
Substituents on the phenyl ring of the benzyl group can be used to tune its stability. For example, a 4-methoxybenzyl ester is more acid-labile, while chloro- or nitrobenzyl esters are more stable toward acids than the unsubstituted benzyl ester. thieme-connect.de This allows for strategic differentiation in deprotection steps.
Chemoselective cleavage is a key advantage. Benzyl esters can be cleaved via hydrogenolysis while leaving other reducible groups like benzyl ethers intact under certain conditions. organic-chemistry.org Conversely, reagents like tin(IV) chloride (SnCl₄) have been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amides, and carbamates. researchgate.net Nickel boride has also been reported to chemoselectively cleave benzyl esters while leaving other ester types (methyl, ethyl, tert-butyl) and ether protecting groups unaffected. organic-chemistry.orgresearchgate.net This orthogonality is crucial for the design of complex, multi-step synthetic routes.
Mechanistic Investigations of Key Transformations
Mechanism of Friedel-Crafts Acylation: The reaction is initiated by the interaction between the acid chloride and a Lewis acid (e.g., AlCl₃). byjus.com The Lewis acid coordinates to the chlorine atom, making it a better leaving group and leading to the formation of a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O). byjus.commasterorganicchemistry.comyoutube.com This electrophile is then attacked by the nucleophilic π-system of the aromatic ring, forming a σ-complex (also known as an arenium ion), which temporarily disrupts the ring's aromaticity. byjus.com In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst. byjus.comstudymind.co.uk
Mechanism of Hydrogenolysis: While the precise mechanism on a heterogeneous catalyst surface is complex, a generally accepted model for benzyl ester hydrogenolysis involves several steps. acsgcipr.orgjk-sci.com First, the substrate and hydrogen adsorb onto the active sites of the metal catalyst (e.g., Palladium). acsgcipr.org The process is thought to proceed via oxidative addition of the benzyl C-O bond to the Pd(0) center, forming a Pd(II) complex. jk-sci.com Subsequent coordination of hydrogen and transfer of a hydride to the complex facilitates the cleavage, followed by reductive elimination to release the carboxylic acid and toluene, regenerating the Pd(0) catalyst. jk-sci.com
Mechanism of Birch Reduction: The Birch reduction begins with the formation of a solution of solvated electrons from an alkali metal (e.g., Na) in liquid ammonia. wikipedia.org
Electron Addition: A solvated electron adds to the aromatic ring of the benzyl group, forming a radical anion. wikipedia.orgbyjus.com
Protonation: The radical anion, a strong base, abstracts a proton from the alcohol present in the mixture. wikipedia.orgbyjus.com
Second Electron Addition: A second solvated electron adds to the resulting radical, forming a carbanion. wikipedia.org
Second Protonation and Cleavage: This carbanion is protonated by the alcohol. For a benzyl ester, this sequence ultimately leads to the cleavage of the benzylic C-O bond to yield the carboxylate anion and a reduced aromatic ring (dihydrotoluene derivative). The regiochemistry of the protonation steps is governed by the stability of the radical anion and carbanion intermediates. chem-station.com
Kinetic Studies and Rate Law Determination
Kinetic studies are crucial for elucidating reaction mechanisms by quantifying the influence of reactant concentrations on the reaction rate. For reactions involving acyl chlorides like this compound, the rate law often provides insight into the composition of the rate-determining step.
For instance, in the synthesis of benzyl benzoate (B1203000) from benzyl chloride and the triethylamine salt of benzoic acid, the reaction was found to be pseudo-first-order, with its rate dependent on the concentration of benzyl chloride. rsc.orgnih.gov The activation energy for this specific synthesis was calculated to be 15,064 cal/g-mole. rsc.orgnih.gov While this pertains to the synthesis of the parent ester rather than a reaction of this compound, it highlights the type of kinetic analysis applicable.
Similarly, kinetic studies on the esterification of benzoic acid with butanol, catalyzed by p-toluenesulfonic acid, showed the reaction to be first-order with respect to benzoic acid. researchgate.net The hydrolysis of benzoyl cyanides, another class of acylating agents, has been shown to follow different rate laws depending on the pH, being first-order in hydroxide (B78521) ion concentration at high pH (>5.0) and shifting to a water-catalyzed reaction at lower pH. rsc.org
A hypothetical kinetic study of the reaction between this compound and a nucleophile (e.g., an alcohol or amine) would likely be designed to determine the order of reaction with respect to each reactant. The rate law would likely take the form:
Rate = k[this compound]^m[Nucleophile]^n
The exponents m and n would reveal whether the nucleophile is involved in the rate-determining step and would help to distinguish between different possible mechanisms, such as a direct substitution (SNAc) or a pathway involving a catalyst.
Table 1: Representative Kinetic Parameters for Related Acyl Compound Reactions
| Reaction | Reactant Order | Activation Energy (Ea) | Source(s) |
| Synthesis of Benzyl Benzoate from Benzyl Chloride and Triethylamine Salt of Benzoic Acid | Pseudo-first-order in Benzyl Chloride | 15,064 cal/g-mol | rsc.orgnih.gov |
| Esterification of Benzoic Acid with 1-Butanol | First-order in Benzoic Acid | 58.40 kJ/mol (forward) | researchgate.net |
| Hydrolysis of Benzoyl Cyanide (at pH > 5.0) | First-order in Hydroxide Ion | Not specified | rsc.org |
This table presents data from analogous reactions to illustrate typical kinetic findings in this area of chemistry.
Identification and Characterization of Reaction Intermediates
While direct observation of the tetrahedral intermediate for this compound is challenging due to its transient nature, its existence is inferred from kinetic data and by analogy to other acyl transfer reactions. For example, studies on the hydrolysis of other esters have provided kinetic evidence for the formation of both monoanionic and dianionic tetrahedral intermediates. researchgate.net
In Friedel-Crafts acylation reactions, where this compound would react with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃), the key reactive intermediate is the acylium ion . masterorganicchemistry.com This highly electrophilic species is formed by the coordination of the Lewis acid to the chlorine atom of the acid chloride, followed by the departure of the [AlCl₄]⁻ group. masterorganicchemistry.com The resonance-stabilized acylium ion is then attacked by the nucleophilic aromatic ring, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com
The characterization of intermediates in related syntheses, such as those for liquid crystals, often relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) to analyze and confirm the structure of stable precursor molecules. masterorganicchemistry.comjk-sci.com
Table 2: Key Intermediates in Acyl Chloride Reactions
| Reaction Type | Key Intermediate(s) | Method of Inference/Characterization | Source(s) |
| Nucleophilic Acyl Substitution | Tetrahedral Carbonyl Addition Intermediate | Inferred from kinetic data, analogy with other ester hydrolyses. | researchgate.net |
| Friedel-Crafts Acylation | Acylium Ion, Sigma Complex (Wheland intermediate) | Inferred from reaction products, general mechanistic principles. | masterorganicchemistry.comnih.gov |
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of chemical reactions. Such analyses allow for the calculation of the relative energies of reactants, intermediates, transition states, and products, providing deep mechanistic insight.
For a reaction involving this compound, a computational study could model the entire reaction coordinate. In a Friedel-Crafts reaction, for example, calculations could determine the energy barrier (activation energy) for the formation of the acylium ion and the subsequent attack by the aromatic nucleophile. These calculations would also provide the geometries of the transition states —the highest energy points along the reaction pathway. researchgate.net
Computational studies on related reactions, such as the Friedel-Crafts alkylation of indole (B1671886) with nitroalkenes, have successfully identified the most stable transition state structures. researchgate.net These studies have shown that the specific orientation of the reactants and catalyst in the transition state, influenced by non-covalent interactions like hydrogen bonding, plays a crucial role in determining the stereochemical outcome of the reaction. researchgate.net For instance, analysis of different transition states (TS1 and TS2) can explain the observed diastereoselectivity of a reaction, with the lower energy transition state leading to the major product. nih.gov
A theoretical study of a reaction of this compound would similarly involve:
Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to intermediates or products.
Frequency Calculation: Confirming the nature of stationary points (as minima or transition states) and calculating thermodynamic properties like free energy.
Such an analysis would provide a quantitative understanding of the reaction's feasibility and selectivity, complementing experimental findings from kinetic and product studies.
Strategic Applications in Complex Molecule Synthesis
Function as a Building Block in Multifunctional Molecular Architectures
Benzyl (B1604629) 4-(chlorocarbonyl)benzoate serves as an exemplary linear, bifunctional linker for the rational design of complex, multifunctional molecules. Its utility lies in the ability to introduce a terephthalate (B1205515) moiety into a structure in a stepwise manner.
First, the acyl chloride handle allows for its covalent attachment to a primary molecular component (Substrate A) containing a nucleophilic group (e.g., -OH or -NH2). This reaction proceeds under standard conditions to form a stable ester or amide linkage. The resulting intermediate now possesses a terminal benzyl ester.
At a later synthetic stage, this benzyl ester can be deprotected via hydrogenolysis to unmask a carboxylic acid. This newly revealed functional group can then be engaged in a second, distinct reaction, such as coupling with another molecule (Substrate B). This sequential reactivity allows for the precise and ordered assembly of large, well-defined molecular architectures that would be difficult to construct otherwise. An example of a molecule built using a similar building block strategy is the liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.gov
Table 1: Stepwise Reactions for Multifunctional Architectures
| Step | Reactant | Functional Group of Interest | Reagent/Condition | Product Functionality |
| 1 | Benzyl 4-(chlorocarbonyl)benzoate | Acyl Chloride | Molecule with -OH or -NH₂ group | Amide or Ester Linkage |
| 2 | Product from Step 1 | Benzyl Ester | H₂/Pd-C (Catalytic Hydrogenolysis) | Carboxylic Acid |
| 3 | Product from Step 2 | Carboxylic Acid | Molecule with -OH or -NH₂ group (e.g., using DCC coupling) | Second Amide or Ester Linkage |
Application in the Synthesis of Diverse Heterocyclic Scaffolds
The reactive acyl chloride group is a powerful tool for constructing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. By reacting this compound with substrates containing two appropriately spaced nucleophiles, complex heterocyclic systems can be synthesized.
Research on the closely related analog, methyl terephthaloyl chloride, demonstrates this potential. sciforum.net In one such synthesis, the acyl chloride reacts with thiosemicarbazide (B42300) to form an intermediate, methyl 4-(2-carbamothioylhydrazine-1-carbonyl)benzoate. sciforum.net This intermediate is then cyclized to create valuable heterocyclic scaffolds like 1,2,4-triazoles and 1,3,4-thiadiazoles. sciforum.net This strategy highlights how the target compound can serve as a precursor to molecules with potential biological activity, such as antifungal or anti-inflammatory properties. sciforum.net
Table 2: Heterocycle Synthesis via Acyl Chloride Reaction
| Acyl Chloride Precursor | Reagent | Intermediate | Resulting Heterocycle | Potential Application |
| Methyl terephthaloyl chloride | Thiosemicarbazide | Methyl 4-(2-carbamothioylhydrazine-1-carbonyl)benzoate | 1,2,4-Triazole, 1,3,4-Thiadiazole | Medicinal Chemistry sciforum.net |
| This compound | o-Phenylenediamine | N-(2-aminophenyl)-4-(benzyloxycarbonyl)benzamide | Benzimidazole derivative | Materials Science, Dyes |
| This compound | Hydrazine (B178648) | 4-(Benzyloxycarbonyl)benzohydrazide | 1,3,4-Oxadiazole (B1194373) derivative (after further steps) | Polymer Science |
Precursor for Ligand Synthesis in Coordination Chemistry (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. youtube.com Terephthalic acid (1,4-benzenedicarboxylic acid) is a common and important linker for building MOFs. researchgate.netuniversityofgalway.ie this compound is an ideal precursor for creating custom, functionalized terephthalate ligands.
The synthesis strategy involves reacting the acyl chloride with a molecule that possesses a desired functional group (e.g., -NH₂, -SMe, -OMe). nih.gov This reaction attaches the functional molecule to the terephthalate backbone. Subsequently, the benzyl protecting group is removed to free the carboxylic acid, which can then coordinate with metal centers to form a functionalized MOF. researchgate.net This "post-synthetic modification" approach allows for the tuning of the MOF's properties, such as its photoluminescence, gas adsorption capacity, or chemical sensing abilities, by carefully choosing the pendant functional group. nih.govacs.org
Incorporation into Polymeric Materials and Modified Biopolymers (e.g., Lignin Derivatives)
The synthesis of high-performance polymers such as aromatic polyamides and polyesters often relies on the reaction between diacyl chlorides and diamines or diols. nih.govgoogle.com this compound can be used to introduce specific end-groups or to create copolyesters with tailored properties. nih.gov For example, it can be reacted into a polymer backbone, leaving the benzyl ester as a pendant group. This benzyl group can then be removed to provide a carboxylic acid group, which can be used for further cross-linking or functionalization of the polymer.
This compound is also well-suited for the chemical modification of biopolymers like cellulose, xylan, or lignin, which are rich in hydroxyl groups. nih.govmdpi.com The acyl chloride can react with these hydroxyls to graft benzyloxycarbonylbenzoyl groups onto the biopolymer's surface. tuwien.ac.at This modification can dramatically alter the biopolymer's properties, for instance, by increasing its hydrophobicity or providing a site for further chemical reactions. embrapa.br
Analytical Methodologies for Characterization and Reaction Monitoring
Advanced Spectroscopic Characterization
Spectroscopy is a cornerstone for the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like Benzyl (B1604629) 4-(chlorocarbonyl)benzoate provide unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of Benzyl 4-(chlorocarbonyl)benzoate is expected to show distinct signals corresponding to the different sets of protons. The benzylic protons (CH₂) would appear as a singlet, typically in the range of 5.3-5.4 ppm. The protons of the benzyl group's phenyl ring would appear as a multiplet around 7.3-7.4 ppm. The four protons on the para-substituted benzoate (B1203000) ring are chemically distinct and would appear as two doublets in the aromatic region, likely between 8.0 and 8.3 ppm, due to the strong electron-withdrawing effects of the ester and acid chloride groups.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the benzylic carbon, the two carbonyl carbons (one for the ester and one for the acid chloride), and the carbons of the two distinct aromatic rings. The carbonyl carbon of the acid chloride is typically found further downfield than the ester carbonyl. For the structurally related methyl 4-(chlorocarbonyl)benzoate, the carbonyl carbon appears around 167.5 ppm, while the ester carbonyl is near 164.5 ppm nih.gov.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals, respectively. COSY would show correlations between adjacent protons on the aromatic rings, while HSQC would link each proton to its directly attached carbon atom.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~ 5.4 | Singlet | -CH₂- (Benzylic protons) |
| ¹H | ~ 7.3 - 7.5 | Multiplet | Protons on the benzyl phenyl ring |
| ¹H | ~ 8.1 - 8.3 | Doublet | Aromatic protons ortho to the ester group |
| ¹H | ~ 8.2 - 8.4 | Doublet | Aromatic protons ortho to the acid chloride group |
| ¹³C | ~ 67 | - | -CH₂- (Benzylic carbon) |
| ¹³C | ~ 128 - 136 | - | Carbons of the two aromatic rings |
| ¹³C | ~ 165 | - | Ester Carbonyl Carbon (C=O) |
| ¹³C | ~ 168 | - | Acid Chloride Carbonyl Carbon (C=O) |
Note: These are predicted values based on the analysis of structurally similar compounds like benzyl benzoate and methyl 4-(chlorocarbonyl)benzoate. nih.govrsc.org
Infrared (IR) spectroscopy is highly effective for identifying the specific functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups. A very strong and sharp absorption band is expected in the region of 1770-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride. A second strong band, corresponding to the ester C=O stretch, would appear around 1720-1740 cm⁻¹. Other key signals include the C-O stretches of the ester group between 1100-1300 cm⁻¹ and the C-H and C=C absorptions characteristic of the aromatic rings. vscht.czlibretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Acid Chloride | C=O Stretch | 1770 - 1815 | Strong, Sharp |
| Ester | C=O Stretch | 1720 - 1740 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Ester | C-O Stretch | 1100 - 1300 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
Source: Data compiled from general IR spectroscopy principles and data for related compounds. vscht.czlibretexts.orglibretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing compounds with chromophores, particularly conjugated systems. This compound possesses two phenyl rings and two carbonyl groups, which act as chromophores. These features allow the molecule to absorb UV light, typically in the range of 200-400 nm. The benzoyl moiety is a primary chromophore, and its absorption wavelength can be used for detection purposes. In HPLC analysis of similar compounds like benzyl benzoate, detection is often carried out at wavelengths such as 230 nm or 254 nm, indicating strong absorbance in this region. jprdi.vnscirp.org This characteristic is crucial for quantitative analysis using chromatographic methods.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula.
ESI-MS: Electrospray ionization (ESI) is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or adducts with cations like sodium, [M+Na]⁺, with minimal fragmentation. This is ideal for confirming the molecular weight of this compound.
HRMS: High-Resolution Mass Spectrometry can measure the molecular mass with very high accuracy (to several decimal places). This allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For example, HRMS analysis of related benzyl esters has been used to confirm their calculated elemental formulas. rsc.org The precise mass measurement would serve as definitive proof of the compound's identity. Analysis of the isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would further confirm the structure.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for both the qualitative identification and quantitative determination of this compound. A reversed-phase HPLC method is typically employed for this type of analysis.
Qualitative Analysis: In qualitative analysis, the compound is identified by its retention time—the specific time it takes to travel through the column under defined conditions. This retention time is a characteristic feature of the compound for a given method.
Quantitative Analysis: For quantitative analysis, the area under the chromatographic peak is measured. This area is directly proportional to the concentration of the compound in the sample. By comparing the peak area of the sample to that of a standard of known concentration, the exact amount of this compound can be determined. This is also the basis for assessing the purity of the compound, where the area of the main peak is compared to the total area of all peaks in the chromatogram. scirp.orgscirp.orgcpu.edu.cn
Table 3: Typical HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C8 or C18 (e.g., 150 x 4.6 mm, 3-5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water | To elute compounds with varying polarities |
| Flow Rate | 0.8 - 1.5 mL/min | To ensure optimal separation and peak shape |
| Detection | UV at ~254 nm | To detect and quantify the aromatic compound |
| Column Temperature | 25 - 35 °C | To ensure reproducible retention times |
Source: Parameters are based on established methods for related compounds like benzyl benzoate. scirp.orgscirp.org
Gas Chromatography (GC) for Volatile Components and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is primarily used to detect and quantify volatile starting materials, by-products, or residual solvents. Given the structure of this compound, which includes a benzyl ester and an acyl chloride, it is amenable to GC analysis, although care must be taken due to its reactive acyl chloride group.
Reaction Monitoring:
GC can be employed to monitor the disappearance of volatile reactants, such as benzyl alcohol. By taking aliquots of the reaction mixture at various time points, quenching them appropriately, and analyzing them by GC, the consumption of the starting material can be tracked. This provides a semi-quantitative measure of reaction conversion.
Impurity Profiling:
A key application of GC is the detection of volatile impurities in the final product. For instance, residual benzyl alcohol or solvents used during the synthesis and purification steps can be quantified. Static headspace GC (SH-GC) is a particularly suitable technique for this purpose, as it introduces only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile product. nih.gov In the analysis of related compounds like benzyl chloride, headspace GC-MS has been effectively used to detect trace amounts in various matrices. nih.govmdpi.com
Method Parameters:
A typical GC method for analyzing related benzoate compounds would involve a capillary column with a non-polar or mid-polarity stationary phase. For example, a DB-5MS or a DB-624 column is often used for separating aromatic compounds. nih.govmdpi.com A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) detector allows for definitive identification of the components based on their mass spectra.
Table 1: Illustrative GC Parameters for Analysis of Volatile Components in Benzoate Synthesis
| Parameter | Setting | Purpose |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on boiling point and polarity. |
| Injection Mode | Split/Splitless or Headspace | Introduction of the sample into the GC system. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | Separation of components with different boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Detection and quantification (FID) or identification (MS) of analytes. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
Thin-Layer Chromatography (TLC) for Reaction Progress and Screening
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its simplicity, speed, and cost-effectiveness. nih.gov It is extensively used for the qualitative monitoring of reaction progress and for the preliminary screening of reaction conditions. researchgate.net
Monitoring Reaction Progress:
In the synthesis of this compound, TLC can be used to visually track the conversion of starting materials to the desired product. A small spot of the initial reaction mixture is applied to a TLC plate, and as the reaction proceeds, aliquots are spotted alongside it. The plate is then developed in a suitable mobile phase. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. sigmaaldrich.com For example, in a reaction starting from terephthalic acid monobenzyl ester, the starting material would have a different retention factor (Rf) than the product, this compound, due to the change in polarity from a carboxylic acid to an acyl chloride.
Selection of Mobile Phase:
The choice of the mobile phase (eluent) is critical for achieving good separation on the TLC plate. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The optimal ratio of these solvents is determined empirically to achieve a product Rf value of approximately 0.3-0.5 for clear separation.
Visualization:
Since many organic compounds, including this compound and its precursors, are colorless, a visualization method is required. The most common method is using a TLC plate with a fluorescent indicator (e.g., F254), where UV-active compounds appear as dark spots under a UV lamp at 254 nm. sigmaaldrich.com Staining with reagents like potassium permanganate (B83412) or vanillin (B372448) can also be used if the compounds are not UV-active or to differentiate between different functional groups.
Table 2: TLC System for Monitoring this compound Synthesis
| Component | Description | Example |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Mixture of non-polar and polar solvents | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene (B28343):Ethanol (B145695). sigmaaldrich.com |
| Application | Microcapillary spotting of reaction aliquots | Allows for small, concentrated spots and consistent application. |
| Development | In a closed chamber with saturated solvent vapor | Ensures reproducible separation and prevents solvent evaporation. |
| Visualization | UV light (254 nm) or chemical staining | To locate the separated spots on the TLC plate. |
In Situ and Real-Time Reaction Monitoring Techniques
While GC and TLC are powerful offline techniques, they require sampling and workup, which can be time-consuming and may not represent the true state of the reaction at a given moment. In situ and real-time monitoring techniques provide continuous data on the reaction as it happens, offering deeper mechanistic insights and enabling better process control.
Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for in situ reaction monitoring. spectroscopyonline.com For the synthesis of this compound, which involves distinct changes in functional groups, these techniques are particularly well-suited.
FTIR and Raman Spectroscopy:
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a common in situ technique that uses a probe inserted directly into the reaction vessel. It can monitor the concentration of key species in real-time by tracking the changes in their characteristic vibrational bands. For example, in the synthesis of this compound from a carboxylic acid precursor, one could monitor:
The disappearance of the broad O-H stretch of the carboxylic acid.
The appearance of the sharp C=O stretch of the acyl chloride.
Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. It is less susceptible to interference from water, making it advantageous for aqueous reaction systems.
Validation:
A crucial step in implementing in situ methods is the validation of the spectroscopic data against a primary analytical technique. spectroscopyonline.com This involves taking samples at various points during the reaction and analyzing them using a calibrated offline method like GC or HPLC. This correlation ensures that the real-time data accurately reflects the concentrations of the reactants and products.
Advanced Techniques:
For heterogeneous or solid-state reactions, techniques like in situ X-ray diffraction (XRD) can be used to monitor changes in the crystalline phases of the reactants and products in real-time. nih.gov This can be particularly useful in mechanochemical synthesis routes.
Table 3: Comparison of In Situ Monitoring Techniques
| Technique | Principle | Information Provided | Application to this compound Synthesis |
| ATR-FTIR | Infrared absorption of vibrational modes | Real-time concentration profiles of reactants, intermediates, and products with distinct IR bands. | Monitoring the conversion of a carboxylic acid to an acyl chloride. |
| Raman | Inelastic scattering of monochromatic light | Complementary vibrational information, especially for symmetric bonds. | Tracking changes in aromatic ring vibrations or specific functional groups. |
| NMR | Nuclear spin transitions in a magnetic field | Detailed structural information and quantification of all NMR-active species. | Monitoring the reaction in a flow chemistry setup or using a benchtop NMR. magritek.com |
| In Situ XRD | Diffraction of X-rays by crystalline structures | Real-time changes in solid phases. | Applicable if the synthesis involves crystalline starting materials or products. nih.gov |
Computational and Theoretical Studies in Organic Reactivity and Design
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzyl (B1604629) 4-(chlorocarbonyl)benzoate, DFT is instrumental in elucidating the mechanisms and energy profiles of its reactions, particularly acylations.
Researchers can model the reaction pathway of Benzyl 4-(chlorocarbonyl)benzoate with a nucleophile (e.g., an alcohol or amine). DFT calculations can identify and determine the energies of reactants, transition states, intermediates, and products. This allows for the calculation of key energetic parameters such as activation energies (Ea) and reaction enthalpies (ΔHrxn), which are crucial for understanding reaction feasibility and kinetics. For instance, a proposed two-step addition-elimination mechanism for an acylation reaction can be computationally verified. The geometry of the tetrahedral intermediate can be optimized, and the energy barriers for its formation and collapse can be calculated. These theoretical studies can also predict how substituents on either the benzyl group or the benzoyl ring would affect the reactivity of the acyl chloride moiety by altering the electronic properties of the molecule.
Table 1: Hypothetical DFT-Calculated Energetic Data for the Reaction of this compound with a Generic Nucleophile (NuH)
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | This compound + NuH |
| 2 | Transition State 1 (TS1) | +15.2 | Formation of the tetrahedral intermediate |
| 3 | Tetrahedral Intermediate | -5.8 | Stable intermediate species |
| 4 | Transition State 2 (TS2) | +10.5 | Elimination of the chloride leaving group |
| 5 | Products | -12.1 | Acylated product + HCl |
Note: This data is illustrative and represents a typical profile for such a reaction.
Quantitative Structure-Reactivity Relationships (QSAR) in Acylations
Quantitative Structure-Activity/Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For acylating agents like this compound, QSAR can be employed to predict reactivity towards various nucleophiles based on a set of calculated molecular descriptors.
In a typical QSAR study for acylation, a series of related acyl chlorides would be synthesized or modeled, and their reaction rates with a standard nucleophile would be measured or calculated. Molecular descriptors, which quantify various aspects of the molecule's structure, are then calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., lipophilicity, polarizability). nih.gov Multiple linear regression (MLR) or machine learning algorithms are then used to build a model. nih.gov
For benzyl benzoate (B1203000) derivatives, QSAR studies have shown that activity can be influenced by descriptors related to ionization potential and electronegativity. researchgate.net For instance, a QSAR model for the acylation reactivity of a series of substituted benzyl chloroformates might reveal that reactivity is positively correlated with the Hammett sigma constant (an electronic descriptor) of the substituent and negatively correlated with a steric descriptor like molar refractivity. Such models can be used to predict the reactivity of new, unsynthesized compounds and to design acylating agents with tailored reactivity profiles. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies of Acylating Agents
| Descriptor Type | Descriptor Name | Description | Potential Influence on Acylation |
|---|---|---|---|
| Electronic | Partial Charge on Carbonyl Carbon | The magnitude of the positive charge on the electrophilic carbon atom. | A higher positive charge generally increases reactivity towards nucleophiles. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates greater electrophilicity and higher reactivity. |
| Steric | Molar Volume | The volume occupied by one mole of the substance. | Increased steric bulk near the reactive site can hinder nucleophilic attack, decreasing reactivity. |
| Thermodynamic | LogP (Lipophilicity) | The partition coefficient between octanol (B41247) and water. | Affects solubility and transport to the reaction site, especially in biphasic systems. nih.gov |
| Topological | Wiener Index | A distance-based graph invariant. | Relates to molecular branching and compactness. |
This table lists examples of descriptors and their general relevance.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and how it interacts with its environment, such as solvents or other reactants.
An MD simulation tracks the trajectory of each atom in the system by solving Newton's equations of motion. This allows for the exploration of different molecular conformations and the determination of their relative stabilities. For this compound, key conformational variables include the torsion angles around the ester linkage and the benzyl group. The simulation can reveal the most populated conformations in a given solvent, which may not necessarily be the absolute minimum energy conformation found in a vacuum.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water, acetonitrile), one can analyze the structure of the solvation shell. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. figshare.com This information is critical for understanding solubility and how the solvent might mediate a reaction. Studies on related molecules like poly(benzyl acrylate) have used MD to probe structural properties and interactions with solvents, analyzing parameters like the radius of gyration (Rg) and solvent-accessible surface area (SASA). figshare.combohrium.com These analyses reveal how the polymer chain's conformation changes in different solvent environments. bohrium.com
Table 3: Illustrative Output Parameters from an MD Simulation of this compound in a Solvent
| Parameter | Definition | Typical Insight Gained |
|---|---|---|
| Radius of Gyration (Rg) | The root mean square distance of the atoms from the molecule's center of mass. | Indicates the compactness or extendedness of the molecule's conformation. figshare.com |
| End-to-End Distance (R) | The distance between the two terminal atoms of a molecule or a chain. | Provides information on the overall molecular shape and flexibility. figshare.com |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Quantifies the exposure of different parts of the molecule to the solvent. bohrium.com |
| Radial Distribution Function (RDF) | The probability of finding a particle at a distance r from another particle. | Characterizes the structure of the solvent shell around the solute. figshare.com |
This table provides examples of parameters that can be extracted from MD simulations to understand molecular behavior.
In Silico Design of Novel Reactants and Catalysts
In silico design leverages computational methods to rationally design new molecules and catalysts with desired properties, minimizing the need for extensive trial-and-error synthesis. The theoretical insights gained from DFT, QSAR, and MD studies on this compound can be directly applied to this design process.
For example, if a reaction involving this compound is too slow, DFT calculations can be used to screen a series of potential catalysts. By modeling the reaction pathway with different catalysts (e.g., Lewis acids, nucleophilic catalysts like DMAP), one can identify candidates that lower the activation energy of the rate-determining step. pnnl.gov Similarly, QSAR models can guide the modification of the reactant itself. If the model indicates that higher electrophilicity increases the reaction rate, new derivatives of this compound with electron-withdrawing groups at specific positions could be proposed and prioritized for synthesis. researchgate.net
MD simulations can aid in the design of phase-transfer catalysts for reactions in biphasic systems. By simulating the interaction of the reactant with different catalyst structures at a solvent interface, researchers can assess the catalyst's ability to bind the reactant and transport it across the phase boundary. This computational approach accelerates the discovery of optimal reaction conditions and novel, highly efficient chemical entities.
Emerging Trends and Future Research Perspectives
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of unsymmetrically substituted terephthalic acid derivatives like Benzyl (B1604629) 4-(chlorocarbonyl)benzoate presents a challenge in achieving high selectivity. Traditional methods for producing acyl chlorides from carboxylic acids often employ stoichiometric reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can lead to the formation of undesired byproducts, such as terephthaloyl chloride, if the reaction is not carefully controlled. Future research is increasingly focused on the development of novel catalytic systems that can offer both high efficiency and selectivity for the mono-activation of terephthalic acid monobenzyl ester.
One promising area of research is the use of transition-metal catalysts. For instance, catalyst systems involving metal chlorides have been shown to be effective in promoting the chlorination of carboxylic acids while minimizing side reactions. The development of catalysts that can selectively activate one carboxylic acid group in the presence of an ester is a key goal. Another avenue of exploration is the use of phase-transfer catalysis, which has demonstrated success in the synthesis of other acyl halides under mild conditions, potentially offering a more selective and environmentally friendly alternative to traditional methods.
| Catalyst Type | Potential Advantages for Benzyl 4-(chlorocarbonyl)benzoate Synthesis | Research Focus |
| Transition-Metal Catalysts (e.g., ZnCl₂) | Can facilitate the reaction of terephthalic acid with chlorinating agents, potentially reducing byproduct formation. | Development of catalysts with high selectivity for mono-chlorination. |
| Phase-Transfer Catalysts (e.g., NBu₄Cl) | Enables reactions in biphasic systems under mild conditions, which can improve selectivity and reduce waste. | Optimization of catalyst and reaction conditions for the specific substrate. |
| Lewis Acids (e.g., Cu(OTf)₂) | Known to catalyze reactions involving benzylic functional groups, suggesting potential for controlled synthesis. | Exploration of Lewis acid catalysis for selective activation of the carboxylic acid. |
Integration with Automation and High-Throughput Experimentation Platforms
The optimization of reaction conditions for the synthesis of specialized chemicals like this compound can be a time-consuming process. The integration of automated synthesis platforms and high-throughput experimentation (HTE) offers a powerful approach to accelerate this research. Automated systems can precisely control reaction parameters such as temperature, stoichiometry, and reaction time, leading to more reproducible results and enabling the rapid screening of a wide range of catalysts and conditions.
For the synthesis of acyl chlorides, automated platforms have been developed that can handle hazardous reagents and monitor reaction progress in real-time. Applying these technologies to the synthesis of this compound would allow for the efficient optimization of reaction yield and selectivity. HTE, coupled with rapid analytical techniques, can be used to quickly identify promising catalyst systems from large libraries of potential candidates. This approach not only speeds up the discovery process but also provides large datasets that can be used to develop a deeper understanding of the underlying reaction mechanisms.
Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations
In recent years, there has been a growing interest in the use of enzymes and bio-inspired catalysts for chemical synthesis. These biocatalysts offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of an acyl chloride like this compound is challenging due to the high reactivity of the product, enzymatic methods could be employed in the synthesis of its precursor, terephthalic acid monobenzyl ester.
Lipases, for instance, are known to catalyze esterification reactions with high chemo- and regioselectivity. An enzymatic approach could be used for the selective benzylation of terephthalic acid, which could then be converted to the final product using a green chlorinating agent. Furthermore, researchers are exploring the development of "nanozymes," which are nanomaterials that mimic the catalytic activity of natural enzymes. These artificial enzymes could potentially be designed to perform selective transformations that are not possible with natural enzymes. The exploration of biocatalytic routes for the synthesis of terephthalic acid derivatives from renewable feedstocks is also an active area of research, which could ultimately lead to more sustainable pathways for producing this compound.
Expanding Applications in Advanced Materials Science and Chemical Biology
The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials and chemical biology tools. The acyl chloride group can readily react with nucleophiles such as amines and alcohols to form amides and esters, respectively, while the benzyl ester can be cleaved under specific conditions, such as hydrogenolysis. This orthogonal reactivity allows for the precise construction of complex molecular architectures.
In materials science, this compound can be used as a monomer or a functionalizing agent for the synthesis of polyesters, polyamides, and dendrimers. The ability to introduce a protected carboxylic acid functionality allows for post-polymerization modification, enabling the creation of materials with tailored properties.
In the realm of chemical biology, this compound can be used as a linker or a scaffold for the synthesis of bioconjugates and chemical probes. For example, it could be used to attach a small molecule to a protein or a fluorescent dye to a biological molecule of interest. The development of new applications for this compound in these fields will be driven by the need for increasingly sophisticated and functional molecules.
Sustainable Synthesis and Waste Minimization Strategies
The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates. For the production of this compound, this involves developing processes that are more environmentally friendly and generate less waste. One key area of focus is the replacement of hazardous reagents like thionyl chloride with greener alternatives. The use of catalytic systems, as discussed earlier, can also contribute to waste reduction by minimizing the formation of byproducts.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Benzyl 4-(chlorocarbonyl)benzoate to ensure safety and stability?
- Methodological Answer :
- Handling : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Work in a well-ventilated fume hood to prevent inhalation of vapors. Avoid open flames due to potential decomposition products like CO .
- Storage : Keep the compound in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis. Store in a cool, ventilated area away from moisture and incompatible substances (e.g., bases, alcohols) .
Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?
- Methodological Answer :
- A typical method involves reacting 4-(chlorocarbonyl)benzoic acid with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Alternatively, benzylation of 4-chlorocarbonyl benzoic acid derivatives using benzyl halides in basic media (e.g., K₂CO₃) can yield the target compound .
- Purity is ensured via column chromatography (silica gel, hexane/EtOAc eluent) and confirmed by melting point analysis or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies the carbonyl (C=O) stretch of the chlorocarbonyl group (~1750 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assigns benzyl protons (δ 5.2–5.4 ppm for CH₂) and aromatic carbons (δ 125–135 ppm). The chlorocarbonyl carbon appears downfield (δ ~165 ppm) .
- X-ray Crystallography : Resolves molecular conformation and confirms the planarity of the benzoyl-chlorocarbonyl system .
Advanced Research Questions
Q. How does the chlorocarbonyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 2–3× faster substitution rate compared to non-halogenated analogues .
- Competitive hydrolysis can occur in aqueous media; thus, reactions are best performed in anhydrous solvents (e.g., THF, DCM) with molecular sieves to suppress side reactions .
Q. What strategies can mitigate hydrolysis of this compound during prolonged reactions?
- Methodological Answer :
- Use aprotic solvents (e.g., DMF, acetonitrile) and maintain low temperatures (0–5°C) to slow hydrolysis. Add scavengers like triethylamine to neutralize liberated HCl, which accelerates degradation .
- Monitor reaction progress via TLC or in situ IR to terminate the reaction before significant hydrolysis occurs .
Q. How can computational methods predict the stability of this compound under varying thermal conditions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level to identify thermally labile bonds (e.g., ester or chlorocarbonyl groups). Transition-state analysis predicts decomposition pathways .
- Thermogravimetric Analysis (TGA) : Correlates experimental mass loss with computational predictions to validate stability thresholds (e.g., decomposition onset at >120°C) .
Q. What are the challenges in achieving regioselective functionalization of this compound in multi-step syntheses?
- Methodological Answer :
- The chlorocarbonyl group’s high reactivity often leads to undesired side reactions. To improve selectivity:
- Protecting Groups : Temporarily block the chlorocarbonyl moiety using silyl ethers (e.g., TMSCl) before modifying the benzyl ester .
- Catalytic Control : Use Pd-catalyzed cross-coupling to selectively modify the benzyl aromatic ring without affecting the chlorocarbonyl group .
- Post-reaction characterization via LC-MS ensures regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
